molecular formula C18H20N2O3 B1288581 Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate CAS No. 1393441-61-6

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate

Cat. No.: B1288581
CAS No.: 1393441-61-6
M. Wt: 312.4 g/mol
InChI Key: NMJWPHNWHMPBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a building block for more complex molecules, facilitating the development of novel compounds in organic chemistry.
  • Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for synthesizing other chemical entities.
Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic mediumOxidized derivatives
ReductionLithium aluminum hydrideAnhydrous etherAlcohol derivatives
Nucleophilic SubstitutionAmines or alcoholsPresence of a baseSubstituted carbamates

Biology

  • Biochemical Assays : The compound is utilized in assays to study enzyme activity, acting as a substrate or inhibitor.
  • Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, affecting metabolic pathways crucial for various biological processes.

Medicine

  • Therapeutic Potential : Investigations are underway to explore its role as an enzyme inhibitor in drug design, potentially leading to new therapeutic agents for treating diseases.
  • Antimicrobial Activity : Preliminary studies suggest that Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate exhibits antimicrobial properties against certain bacterial strains.

Industry

  • Specialty Chemicals Production : The compound is employed as an intermediate in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of materials with tailored properties.

Case Studies

  • Anticancer Research : A study investigated the anticancer potential of this compound, demonstrating its ability to inhibit key enzymes involved in tumor growth. The results indicated a significant reduction in cell proliferation in vitro, suggesting further exploration for cancer therapy.
  • Enzyme Modulation Studies : Another research focused on its enzyme modulation capabilities, revealing that the compound effectively altered metabolic pathways related to drug metabolism. This finding highlights its potential utility in pharmacology and toxicology assessments.
  • Antimicrobial Properties : A preliminary study assessed its antimicrobial efficacy against various bacterial strains, showing promising results that warrant additional investigation into its use as an antibacterial agent.

Mechanism of Action

The mechanism of action of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group enhances its reactivity and interaction with molecular targets compared to similar compounds with different alkyl groups .

Biological Activity

Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its molecular structure includes a benzyl group, a dimethylcarbamoyl moiety, and a phenyl group, which contribute to its unique chemical reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of benzylamine with dimethylcarbamoyl chloride and phenylmethyl isocyanate under controlled conditions.

The biological activity of this compound primarily involves its interaction with specific enzymes. It functions as an enzyme inhibitor , affecting various biochemical pathways. The compound's mechanism includes binding to the active sites of target enzymes, thereby altering their activity and influencing metabolic processes.

Biological Activity Overview

The biological activities attributed to this compound encompass:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Research indicates that this compound may have anticancer effects, possibly through the inhibition of key enzymes involved in tumor growth and proliferation.
  • Enzyme Modulation : As an enzyme inhibitor, it has been studied for its potential to modulate pathways related to drug metabolism and detoxification processes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds. Below is a table summarizing these comparisons:

Compound NameBiological ActivityKey Features
Methyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamateModerate enzyme inhibitionLacks benzyl group, affecting reactivity
Ethyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamateLower antimicrobial propertiesEthyl group reduces interaction with targets
Propyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamateSimilar enzyme inhibitionPropyl group alters pharmacokinetics

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have shown that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than many conventional antibiotics .
  • Anticancer Research : A study focusing on its anticancer properties revealed that the compound could inhibit the proliferation of human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
  • Enzyme Inhibition : Research published in ACS journals highlighted the compound's ability to inhibit key metabolic enzymes involved in drug metabolism, suggesting its potential use as a modulator in pharmacotherapy .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis of this carbamate derivative typically involves multi-step reactions, including coupling of benzyl chloroformate with intermediates containing dimethylcarbamoyl and phenyl groups. A critical challenge is regioselectivity during carbamate formation, which can be addressed using Pd-catalyzed C-N cross-coupling (e.g., Suzuki-Miyaura coupling for aryl groups) . Protecting group strategies (e.g., Fmoc or Boc) may be required to prevent undesired side reactions. Optimization includes:

  • Catalyst Screening: Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency.
  • Solvent Selection: Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity product .
  • Analytical Validation: Monitor reactions via TLC (Rf tracking) and characterize intermediates using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer:

  • NMR Analysis: Key spectral features include:
  • Dimethylcarbamoyl Protons: Singlet at δ ~2.8–3.0 ppm for N(CH₃)₂.
  • Benzyl Group: Aromatic protons (δ 7.2–7.4 ppm) and CH₂O resonance (δ ~5.1 ppm).
  • Carbamate NH: Broad signal at δ ~5.5–6.0 ppm (exchangeable) .
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions). For example, SHELX programs are widely used for refinement, though challenges like twinning may require alternative software (e.g., Olex2) .
  • Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺, while HRMS validates the empirical formula .

Q. What are the dominant chemical reactivity patterns of this compound under acidic, basic, or nucleophilic conditions?

  • Methodological Answer:

  • Acidic Hydrolysis: The carbamate group hydrolyzes to release CO₂ and form a secondary amine. React with HCl (1M, reflux) and monitor via IR (loss of C=O stretch at ~1700 cm⁻¹) .
  • Nucleophilic Substitution: The dimethylcarbamoyl group may undergo displacement with amines (e.g., piperazine) in DMF at 80°C. Track progress via 19^19F NMR if fluorinated reagents are used .
  • Oxidation: Treat with mCPBA to oxidize sulfide moieties (if present) to sulfoxides, detectable by 1^1H NMR splitting patterns .

Q. How can researchers design biological assays to evaluate the inhibitory potential of this compound against specific enzymes or cancer cell lines?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., protease inhibition with fluorogenic substrates like AMC-tagged peptides). IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Cytotoxicity Screening: Test against HeLa or MCF-7 cells using MTT assays. Compare with controls (e.g., cisplatin) and validate selectivity via non-cancerous cell lines (e.g., HEK293) .
  • Structural Insights: Perform molecular docking (AutoDock Vina) to predict binding modes to targets like HDACs or proteasomes, guided by analogs in .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers for in vitro studies?

  • Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo. Validate stability via HPLC .
  • Micellar Formulations: Employ surfactants (e.g., Tween-80) for cell-based assays, ensuring compatibility with assay reagents .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?

  • Methodological Answer: Use SHELXL’s PART and SIMU commands to model disorder. Validate with omit maps and cross-validate using independent software (e.g., PLATON). For severe cases, employ synchrotron data (higher resolution) or neutron diffraction for H-atom localization .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of the carbamate group under varying pH conditions?

  • Methodological Answer: Conduct pseudo-first-order kinetic studies (UV-Vis monitoring of amine release at 254 nm). Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with DFT-computed transition states (Gaussian 16, B3LYP/6-31G**) to validate mechanisms .

Q. How can enantiomeric purity be assessed and optimized for chiral derivatives of this compound?

  • Methodological Answer:

  • Chiral HPLC: Use Chiralpak IA or IB columns with hexane:IPA gradients. Compare retention times with racemic mixtures .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) during key steps .

Q. What analytical approaches identify and quantify degradation products during long-term stability studies?

  • Methodological Answer:

  • Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH). Analyze via LC-MS/MS (QTOF) with a C18 column (0.1% formic acid gradient).
  • Degradant Identification: Compare fragmentation patterns (MS²) with synthetic standards. For example, dimethylamine release indicates carbamate cleavage .

Q. How can computational modeling predict the compound’s interaction with membrane transporters (e.g., P-gp) affecting cellular uptake?

  • Methodological Answer:
    Perform MD simulations (GROMACS) of the compound in a lipid bilayer. Calculate binding free energies (MM-PBSA) to P-gp homology models. Validate with ATPase assays (P-gp inhibition) and intracellular accumulation studies using fluorescent analogs .

Properties

IUPAC Name

benzyl N-[2-(dimethylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20(2)17(21)16(15-11-7-4-8-12-15)19-18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJWPHNWHMPBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139166
Record name Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-61-6
Record name Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.